N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Multicomponent Synthesis : This compound has been utilized in novel multicomponent syntheses, where 2-aminophenols, Meldrum's acid, and isocyanides react to form tetrahydrobenzo[b][1,4]oxazepine derivatives. Such syntheses are conducted at ambient temperature, yielding good to excellent results (Shaabani et al., 2010).
Construction of Heterocyclic Hybrids : A series of benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized from this compound. These hybrids have applications in areas like nonlinear optical (NLO) properties and are potential candidates for NLO applications due to their unique molecular structures (Almansour et al., 2016).
Novel Polycyclic Systems : This compound has been used to create new polycyclic systems containing benzodiazepine and isoindolinone fragments. Such systems represent a novel fused pentacyclic system with potential applications in medicinal chemistry (Ukhin et al., 2011).
Carbonic Anhydrase Inhibitors : Research shows the effectiveness of primary sulfonamide group in [1,4]oxazepine-based sulfonamides as carbonic anhydrase inhibitors. This compound's structure plays a key role in enabling the ring construction essential for inhibitory activity (Sapegin et al., 2018).
Catalysis and Eco-friendly Synthesis
Efficient Catalytic Systems : The compound has been used in creating efficient and reusable heterogeneous catalytic systems. These are particularly notable in the synthesis of malonamide and benzoxazepine derivatives in eco-friendly conditions (Babazadeh et al., 2016).
Aqua Catalysis : Another important application is the synthesis of benzoxazepine and malonamide derivatives using water as a medium, emphasizing the eco-friendly aspect of its use in chemical reactions. This approach aids in reducing the environmental impact of chemical synthesis (Vessally et al., 2017).
Photophysical Properties
- Photophysical Applications : Some derivatives of this compound have been investigated for their photophysical properties, such as strong blue emission in specific solvents, making them potential candidates for photonic and optoelectronic applications (Petrovskii et al., 2017).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-16(2)12-13-25-20-11-8-18(14-21(20)29-15-23(4,5)22(25)26)24-30(27,28)19-9-6-17(3)7-10-19/h6-11,14,16,24H,12-13,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCFANWSGPSKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.